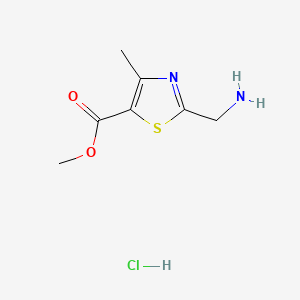

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Description

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a thiazole-based small molecule characterized by a methyl ester at position 5, an aminomethyl group at position 2, and a methyl substituent at position 4 of the thiazole ring, with a hydrochloride counterion enhancing solubility . Its molecular formula is C₇H₁₄ClN₃O₂S, with a molecular weight of 211.71 g/mol . The compound is cataloged as a building block in pharmaceutical research, indicating its utility as a synthetic intermediate for drug discovery . Thiazoles are privileged heterocycles in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding, making this compound a valuable candidate for further derivatization .

Properties

Molecular Formula |

C7H11ClN2O2S |

|---|---|

Molecular Weight |

222.69 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-4-6(7(10)11-2)12-5(3-8)9-4;/h3,8H2,1-2H3;1H |

InChI Key |

HHVHWVJNZXHODZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)CN)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves the reaction of 2-aminomethyl-4-methylthiazole with methyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2, 4, and 5 of the thiazole core, as summarized in Table 1 .

Table 1: Structural Analogs of Methyl 2-(Aminomethyl)-4-Methyl-1,3-Thiazole-5-Carboxylate Hydrochloride

Structure-Activity Relationships (SAR)

- Aminomethyl Group (Target Compound): The protonated aminomethyl group in the hydrochloride salt enhances water solubility and may improve target binding via ionic interactions, contrasting with the acetyl group in ’s analog, which introduces steric bulk and reduces basicity .

- Ester vs. Carboxylic Acid (BAC) : The methyl ester in the target compound offers better membrane permeability than BAC’s carboxylic acid, which may limit bioavailability despite BAC’s demonstrated antidiabetic activity in STZ-induced diabetic rats .

Physicochemical Properties

- Solubility: The hydrochloride salt form significantly improves aqueous solubility compared to free-base thiazoles (e.g., 5-acetyl-2-amino-4-methylthiazole) .

- Purity : Related thiazole derivatives, such as those in , are synthesized with ≥95% purity, suggesting robust synthetic protocols for this class .

Biological Activity

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological evaluations, and relevant research findings.

Structural Characteristics

- Molecular Formula : C6H9ClN2O2S

- Molecular Weight : 208.66 g/mol

- CAS Number : 2126178-66-1

- SMILES Notation : CC1=C(SC(=N1)CN)C(=O)O

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit antimicrobial properties. The presence of the thiazole ring in this compound suggests potential efficacy against various microbial strains. A study on related compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications for enhancing bioactivity .

Anticancer Potential

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar thiazole structures have shown promising results in inhibiting cancer cell proliferation. A review indicated that certain thiazole derivatives possess IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may also exhibit similar effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | MCF-7 | 3.0 |

| This compound | TBD | TBD |

Acetylcholinesterase Inhibition

Compounds containing thiazoles have been linked to inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. In vitro studies on related thiazole compounds showed significant AChE inhibitory activity, suggesting that this compound could be explored for potential therapeutic applications in neurodegenerative disorders .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities. The findings indicated that modifications to the thiazole ring could enhance both antimicrobial and anticancer activities .

- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of thiazole derivatives to target proteins involved in cancer progression and microbial resistance. These studies suggest that the structural features of this compound may facilitate strong interactions with these proteins .

- In Vivo Studies : While in vitro results are promising, further research is needed to assess the in vivo efficacy of this compound. Animal models could provide insights into its pharmacokinetics and therapeutic potential.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.